molecular formula C13H8F4O B8387818 Bis-(3,5-difluoro-phenyl)-methanol

Bis-(3,5-difluoro-phenyl)-methanol

Cat. No.: B8387818
M. Wt: 256.19 g/mol
InChI Key: FVJGHAASSICHDK-UHFFFAOYSA-N
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Description

Bis-(3,5-difluoro-phenyl)-methanol (C₁₃H₁₀F₄O) is a fluorinated aromatic alcohol characterized by two 3,5-difluorophenyl groups attached to a central methanol moiety. Its structure confers unique electronic and steric properties due to the electron-withdrawing fluorine substituents, making it valuable in pharmaceutical intermediates, polymer chemistry, and agrochemical research.

Properties

Molecular Formula

C13H8F4O

Molecular Weight

256.19 g/mol

IUPAC Name

bis(3,5-difluorophenyl)methanol

InChI

InChI=1S/C13H8F4O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6,13,18H

InChI Key

FVJGHAASSICHDK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(C2=CC(=CC(=C2)F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Fluorine and trifluoromethyl substituents significantly influence molecular properties. Below is a comparison of Bis-(3,5-difluoro-phenyl)-methanol with key analogs:

Compound Molecular Formula Molecular Weight Substituents Key Properties
This compound C₁₃H₁₀F₄O 274.22 Two 3,5-difluorophenyl groups High polarity, moderate acidity (OH group)
[3′,5′-Bis(trifluoromethyl)-biphenyl-4-yl]methanol C₁₅H₁₀F₆O 320.23 Two trifluoromethyl groups on biphenyl Increased lipophilicity, higher steric bulk
(3,5-Bis(trifluoromethyl)phenyl)methanol C₉H₆F₆O 274.14 Two trifluoromethyl groups Enhanced electron-withdrawing effects
(3,5-Difluoro-2-methoxyphenyl)methanol C₈H₈F₂O₂ 174.15 Methoxy and difluoro substituents Mixed electronic effects (donor/acceptor)

Key Observations :

  • Electron-withdrawing effects : Trifluoromethyl groups (e.g., in ) induce stronger electron withdrawal than fluorine, altering reactivity in nucleophilic substitutions .
  • Polarity: this compound’s fluorine atoms enhance polarity, improving solubility in polar solvents relative to trifluoromethyl analogs .
Acid-Catalyzed Reactions:

The hydroxyl group in this compound is less acidic (pKa ~12–14) compared to analogs with trifluoromethyl groups (pKa ~10–12) due to weaker electron withdrawal by fluorine . This property influences its behavior in esterification and etherification reactions.

Nucleophilic Substitution:

The 3,5-difluorophenyl groups direct electrophilic attacks to the para position, similar to (3,5-bis(trifluoromethyl)phenyl)methanol . However, trifluoromethyl analogs show faster reaction kinetics in SNAr (nucleophilic aromatic substitution) due to stronger activation of the aromatic ring .

Stability:

This compound is more thermally stable than sulfonyl chloride derivatives (e.g., (3,5-difluorophenyl)methanesulfonyl chloride ), which are prone to hydrolysis.

Research Findings and Data Gaps

  • Similarity Scores: (4'-(Trifluoromethyl)-biphenyl-4-yl)methanol shows 0.92 structural similarity to this compound, suggesting overlapping applications .
  • Synthetic Challenges: Limited data exist on the catalytic hydrogenation or cross-coupling reactions of this compound.
  • Safety Profiles: Unlike sulfonyl chlorides , this compound lacks acute toxicity warnings, aligning with safer handling protocols for fluorinated alcohols .

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